8-phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid
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Overview
Description
8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C17H10F3NO2 and a molecular weight of 317.27 g/mol . This compound is characterized by the presence of a quinoline core substituted with a phenyl group at the 8th position, a trifluoromethyl group at the 7th position, and a carboxylic acid group at the 6th position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
The synthesis of 8-phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a suitable aniline derivative, the quinoline ring can be constructed through a series of cyclization reactions. The trifluoromethyl group is often introduced via nucleophilic substitution or direct fluorination methods . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
8-phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, leading to the formation of different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
8-phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It finds applications in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. Additionally, the carboxylic acid group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity .
Comparison with Similar Compounds
8-phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid can be compared with other quinoline derivatives such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its biological activity compared to other quinoline derivatives.
Properties
CAS No. |
1885897-58-4 |
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Molecular Formula |
C17H10F3NO2 |
Molecular Weight |
317.3 |
Purity |
95 |
Origin of Product |
United States |
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